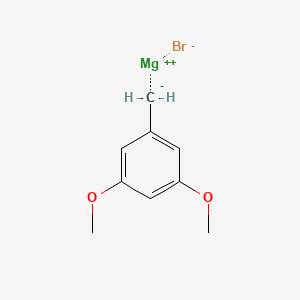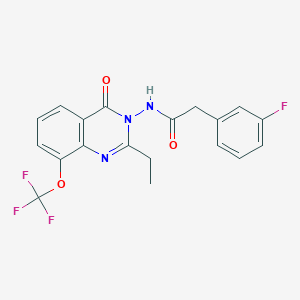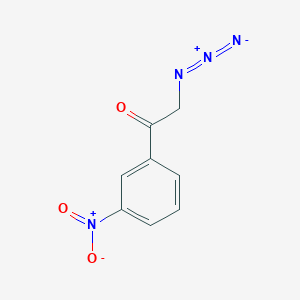![molecular formula C29H34N2O4S B13406163 tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is a compound with the molecular formula C29H34N2O4S and a molecular weight of 506.66 g/mol . It is a white crystalline solid that is soluble in dichloromethane, ethyl acetate, and methanol . This compound is primarily used in organic synthesis and proteomics research .
Métodos De Preparación
The synthesis of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves multiple steps. The starting material is typically cysteine, which undergoes protection of the amino and thiol groups. The amino group is protected with a tert-butoxycarbonyl (Boc) group, and the thiol group is protected with a trityl group. The methoxy and methylamide groups are introduced through subsequent reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and ethyl acetate, and the reactions are typically carried out at low temperatures to prevent decomposition .
Análisis De Reacciones Químicas
N-Boc-S-tritylcystein-N-methoxy-N-methylamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can result in the formation of free thiols .
Aplicaciones Científicas De Investigación
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein structure and function. In medicine, it is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of N-Boc-S-tritylcystein-N-methoxy-N-methylamide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions with electrophiles. It can also undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
N-Boc-S-tritylcystein-N-methoxy-N-methylamide is similar to other protected cysteine derivatives, such as N-Boc-cysteine and S-trityl-cysteine. it is unique in that it contains both Boc and trityl protecting groups, as well as methoxy and methylamide functional groups. This combination of protecting groups and functional groups gives it unique reactivity and makes it useful in a variety of synthetic applications .
Similar Compounds::- N-Boc-cysteine
- S-trityl-cysteine
- N-Boc-S-trityl-cysteine
Propiedades
Fórmula molecular |
C29H34N2O4S |
|---|---|
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H34N2O4S/c1-28(2,3)35-27(33)30-25(26(32)31(4)34-5)21-36-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h6-20,25H,21H2,1-5H3,(H,30,33)/t25-/m0/s1 |
Clave InChI |
PPCGNIONQKAWQY-VWLOTQADSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, dipotassium salt](/img/structure/B13406120.png)
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)

![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)




![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide](/img/structure/B13406161.png)
